N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-(3-methylbutoxy)benzamide
Overview
Description
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-(3-methylbutoxy)benzamide is a useful research compound. Its molecular formula is C22H27NO3 and its molecular weight is 353.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.19909372 g/mol and the complexity rating of the compound is 431. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Material Science and Luminescence
Benzamide derivatives have been explored for their luminescent properties and potential in material science. For example, studies on pyridyl substituted benzamides have demonstrated their aggregation-enhanced emission (AEE) properties, which are significant for applications in optoelectronic devices and sensors. These compounds show luminescence in both solid state and solution, forming nano-aggregates with enhanced emission in aqueous-DMF solution. Their mechanochromic properties and multi-stimuli response under different conditions make them suitable for developing responsive materials and optical devices (Srivastava et al., 2017).
Organic Chemistry and Synthesis
In organic chemistry, the synthesis of complex molecules from benzamide derivatives plays a crucial role. Research on the cyclization of α-substituted secondary 2-ethenylbenzamides to synthesize 2-substituted 2,3-dihydro-3,3-dimethyl-1H-isoindol-1-ones and 3,3-disubstituted (E)-1-(arylimino)-1,3-dihydroisobenzofurans highlights the versatility of benzamide derivatives in constructing novel organic frameworks. This methodology opens pathways for creating bioactive compounds and materials with unique properties (Kobayashi et al., 2010).
Pharmacological Investigations
Benzamide derivatives are also pivotal in pharmacological research. For instance, the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients, has been studied to understand its metabolic pathways. Such research aids in the development of more effective and safer drugs by identifying the main metabolites and metabolic pathways in humans, which is crucial for drug design and therapeutic applications (Gong et al., 2010).
Properties
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-(3-methylbutoxy)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3/c1-16(2)11-13-25-19-9-7-18(8-10-19)22(24)23-15-21-20-6-4-3-5-17(20)12-14-26-21/h3-10,16,21H,11-15H2,1-2H3,(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIINITBBQNTWLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)C(=O)NCC2C3=CC=CC=C3CCO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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